Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKNWTOGWPUNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves the reaction of isoquinoline derivatives with ethyl 2-bromopropanoate under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is primarily recognized for its potential as a pharmacological agent. The isoquinoline scaffold present in its structure is known for various biological activities, including:
- Anticancer Activity : Compounds with isoquinoline structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of isoquinolines have been studied for their effects on specific cancer types, demonstrating the ability to induce apoptosis in malignant cells .
- Antimicrobial Properties : Research indicates that compounds containing isoquinoline moieties exhibit antimicrobial effects against various pathogens. This compound may contribute to the development of new antimicrobial agents .
Neuroscience Research
The compound's structural features suggest potential applications in neuroscience, particularly concerning neuroprotective properties. Isoquinoline derivatives have been explored for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This could lead to advancements in treatments for neurodegenerative diseases.
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules with potential therapeutic applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of isoquinoline derivatives, including compounds similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the isoquinoline structure can enhance anticancer efficacy .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated several isoquinoline derivatives for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings showed that certain derivatives exhibited substantial protective effects, paving the way for further exploration into their mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Phenoxy Propanoate Esters in Agrochemicals
Several ethyl propanoate derivatives with phenoxy-linked heterocycles are widely used as herbicides. Key examples include:
Key Observations :
- Substituent Impact: The target compound’s isoquinoline group introduces a fused bicyclic aromatic system, distinct from the monocyclic heteroaromatics (e.g., benzoxazole, quinoxaline) in commercial herbicides. This may alter binding affinity to enzyme targets like ACCase or confer novel bioactivity.
- Electron-Withdrawing Groups: Herbicidal analogs often include electron-withdrawing substituents (e.g., Cl, CF₃) to enhance reactivity and target selectivity .
Derivatives with Extended Functionalization
A derivative of the target compound (SID7969543) incorporates a benzodioxin-carbamoyl methyl chain, significantly altering its physicochemical properties:
Research Implications :
- The benzodioxin-carbamoyl extension in SID7969543 increases molecular weight and hydrophobicity, likely improving membrane permeability for central nervous system targets.
- This derivative’s carbamoyl group may facilitate hydrogen bonding with biological receptors, a feature absent in simpler propanoate esters .
Spirocyclic and Complex Esters
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate (CAS:1586782-19-5) shares the propanoate ester group but features a spiro indolizine-dioxolane system:
- Safety Profile : Like the target compound, this spiro derivative requires precautions against heat and ignition sources, reflecting common handling protocols for reactive esters .
Biological Activity
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, with the CAS number 1014107-39-1, belongs to a class of compounds known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 261.27 g/mol. The compound features a dihydroisoquinoline moiety that is significant for its biological activities.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Anticancer Properties
The compound's potential as an anticancer agent has garnered attention due to its ability to induce apoptosis in cancer cells. Research has demonstrated that derivatives of dihydroisoquinoline can inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its anticancer and antimicrobial effects.
Case Studies
Several studies have focused on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction yields be improved?
- Methodological Answer: Key steps include coupling reactions between isoquinolinone derivatives and ethyl propanoate intermediates. Catalysts like palladium complexes (e.g., PdCl₂(dppf)) and bases such as Na₂CO₃ in polar aprotic solvents (e.g., DMF) are critical for cross-coupling efficiency . Microwave-assisted synthesis can reduce reaction times and improve yields . Optimization requires monitoring via TLC or HPLC and adjusting temperature (80–120°C) and stoichiometry.
Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, ester carbonyl signals (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) confirm core structure .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data. Triclinic systems (e.g., space group P1) require high-resolution data (e.g., V = 1875 ų, α = 105.0°) to resolve bond angles and torsional strains .
- HRMS/IR: High-resolution mass spectrometry validates molecular weight, while IR confirms carbonyl (C=O) and ether (C-O-C) bonds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-certified P95 masks) to avoid inhalation of aerosols .
- Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile intermediates .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in stereoselective transformations?
- Methodological Answer: Isotopic labeling (e.g., deuterated solvents) and computational DFT studies map transition states. For example, allylic oxyfunctionalization steps may proceed via radical intermediates, as seen in related isoquinolinone systems . Stereochemical outcomes are validated using chiral HPLC or X-ray crystallography .
Q. What challenges arise in crystallographic data collection for this compound, and how can they be resolved?
- Methodological Answer:
- Data Collection: High mosaicity or twinning in triclinic systems (P1) requires fine slicing (Δφ = 0.5°) during diffraction experiments. Use synchrotron radiation for weak reflections .
- Refinement: SHELXL’s TWIN/BASF commands model twinned data. Validate using R-factor convergence (e.g., R₁ < 0.05) and Hirshfeld surface analysis .
- Discrepancy Resolution: Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguous bond lengths .
Q. How can thermodynamic properties (e.g., solubility, logP) be computationally predicted for this compound?
- Methodological Answer:
- Solubility: Use COSMO-RS simulations with solvent dielectric constants (e.g., ε = 78.5 for water).
- logP: Employ fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (e.g., B3LYP/6-31G*) .
- Validation: Compare predictions with experimental HPLC retention times or shake-flask assays .
Q. What strategies are effective in studying this compound’s potential biological activity?
- Methodological Answer:
- In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the isoquinolinone moiety .
- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀) in cell lines. Use LC-MS to monitor metabolic stability .
- Metabolite Identification: HRMS/MS identifies phase I/II metabolites (e.g., glucuronidation at the ethyl ester) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
